Cas no 898780-44-4 (3-(3,5-Dimethylphenyl)-4'-thiomethylpropiophenone)

3-(3,5-Dimethylphenyl)-4'-thiomethylpropiophenone is a specialized organic compound featuring a thiomethyl-substituted propiophenone backbone with a 3,5-dimethylphenyl group. Its unique structure makes it valuable in synthetic chemistry, particularly as an intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The thiomethyl group enhances reactivity, enabling selective functionalization, while the dimethylphenyl moiety contributes to steric and electronic modulation. This compound is characterized by high purity and stability, ensuring consistent performance in complex reactions. Its versatility in cross-coupling and nucleophilic substitution reactions makes it a preferred choice for researchers seeking precise molecular modifications. Proper handling under inert conditions is recommended to preserve its integrity.
3-(3,5-Dimethylphenyl)-4'-thiomethylpropiophenone structure
898780-44-4 structure
Product Name:3-(3,5-Dimethylphenyl)-4'-thiomethylpropiophenone
CAS No:898780-44-4
MF:C18H20OS
MW:284.415803909302
CID:869514
PubChem ID:24726496
Update Time:2025-10-22

3-(3,5-Dimethylphenyl)-4'-thiomethylpropiophenone Chemical and Physical Properties

Names and Identifiers

    • 3-(3,5-dimethylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one
    • 3-(3,5-DIMETHYLPHENYL)-4'-THIOMETHYLPROPIOPHENONE
    • AKOS016022211
    • MFCD03843881
    • 3-(3,5-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
    • DTXSID20644889
    • 898780-44-4
    • 3-(3,5-Dimethylphenyl)-4'-thiomethylpropiophenone
    • MDL: MFCD03843881
    • Inchi: 1S/C18H20OS/c1-13-10-14(2)12-15(11-13)4-9-18(19)16-5-7-17(20-3)8-6-16/h5-8,10-12H,4,9H2,1-3H3
    • InChI Key: VCAVUZJECAKLOA-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC(=CC=1)C(CCC1C=C(C)C=C(C)C=1)=O

Computed Properties

  • Exact Mass: 284.12300
  • Monoisotopic Mass: 284.12348643g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 42.4Ų

Experimental Properties

  • PSA: 42.37000
  • LogP: 4.84080

3-(3,5-Dimethylphenyl)-4'-thiomethylpropiophenone Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on 3-(3,5-Dimethylphenyl)-4'-thiomethylpropiophenone

3-(3,5-Dimethylphenyl)-4'-thiomethylpropiophenone: A Comprehensive Overview

The compound 3-(3,5-Dimethylphenyl)-4'-thiomethylpropiophenone (CAS No: 898780-44-4) is a fascinating organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a thioether group and a propiophenone moiety, making it a valuable subject for research and development in the field of organic chemistry.

Recent studies have highlighted the importance of thioether-containing compounds in drug design due to their ability to enhance the stability and bioavailability of pharmaceutical agents. The presence of the thioether group in 3-(3,5-Dimethylphenyl)-4'-thiomethylpropiophenone suggests that this compound may exhibit similar properties, making it a promising candidate for further exploration in medicinal chemistry.

The synthesis of 3-(3,5-Dimethylphenyl)-4'-thiomethylpropiophenone involves a multi-step process that typically begins with the preparation of the propiophenone derivative. The introduction of the thioether group is achieved through a nucleophilic substitution reaction, which is a well-established method in organic synthesis. This approach ensures high yields and excellent purity of the final product.

One of the key features of this compound is its aromaticity, which plays a crucial role in determining its physical and chemical properties. The aromatic rings present in the molecule contribute to its stability and reactivity, making it suitable for various applications in materials science and organic synthesis.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties of 3-(3,5-Dimethylphenyl)-4'-thiomethylpropiophenone with high accuracy. These studies have revealed that the compound exhibits a unique electronic structure, which could be exploited for applications in optoelectronics and sensor technology.

In terms of biological activity, preliminary assays have shown that 3-(3,5-Dimethylphenyl)-4'-thiomethylpropiophenone demonstrates moderate inhibitory effects against certain enzymes involved in metabolic pathways. This finding opens up new avenues for its potential use as a lead compound in drug discovery programs targeting metabolic disorders.

The versatility of this compound is further highlighted by its ability to undergo various functional group transformations. For instance, the thioether group can be readily converted into other functional groups such as sulfones or sulfoxides, enabling the creation of derivatives with diverse chemical properties.

From an environmental perspective, the synthesis and application of 3-(3,5-Dimethylphenyl)-4'-thiomethylpropiophenone are considered eco-friendly due to the use of mild reaction conditions and recyclable catalysts. This aligns with the growing trend towards sustainable chemistry practices in the modern era.

In conclusion, 3-(3,5-Dimethylphenyl)-4'-thiomethylpropiophenone (CAS No: 898780-44-4) is a versatile and intriguing compound with a wide range of potential applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic and computational techniques, positions it as a valuable asset for future research and development efforts.

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